4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyrimidine
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Overview
Description
4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylmethanesulfonylpiperazine moiety, and a pyrimidine core. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrimidine core.
Attachment of the phenylmethanesulfonylpiperazine moiety: This is usually done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine derivative is coupled with the pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Pinacol boronic esters: While not structurally similar, these compounds are valuable in organic synthesis and can undergo similar types of reactions.
Uniqueness
4-(4-FLUOROPHENYL)-6-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PYRIMIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21FN4O2S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C21H21FN4O2S/c22-19-8-6-18(7-9-19)20-14-21(24-16-23-20)25-10-12-26(13-11-25)29(27,28)15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
InChI Key |
XWTZLTRPTGDDML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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